Cas no 1235665-35-6 (6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one)
![6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one structure](https://ja.kuujia.com/scimg/cas/1235665-35-6x500.png)
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one 化学的及び物理的性質
名前と識別子
-
- VU0649665-1
- 1235665-35-6
- 6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- AKOS024516503
- 6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one
- 6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyridazin-3-one
- F5652-2015
-
- インチ: 1S/C18H22N4O2/c1-14-8-9-17(23)22(19-14)15(2)18(24)21-12-10-20(11-13-21)16-6-4-3-5-7-16/h3-9,15H,10-13H2,1-2H3
- InChIKey: SZNPVXNCLDOOCY-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)N1C(C=CC(C)=N1)=O)N1CCN(C2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 326.17427596g/mol
- どういたいしつりょう: 326.17427596g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 543
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 56.2Ų
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5652-2015-5μmol |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5652-2015-2μmol |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5652-2015-1mg |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5652-2015-10μmol |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5652-2015-5mg |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5652-2015-3mg |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5652-2015-4mg |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5652-2015-10mg |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5652-2015-2mg |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one |
1235665-35-6 | 2mg |
$88.5 | 2023-09-09 |
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one 関連文献
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-oneに関する追加情報
Introduction to 6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one (CAS No: 1235665-35-6)
6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No) 1235665-35-6, belongs to the dihydropyridazinone class of molecules, which are known for their diverse pharmacological properties. The presence of a methyl group, an oxo functionality, and a 4-phenylpiperazine moiety in its structure suggests a complex interplay of electronic and steric effects that may contribute to its biological efficacy.
The compound's structure incorporates several key pharmacophoric elements that are frequently explored in drug discovery. The dihydropyridazinone core is a privileged scaffold in medicinal chemistry, often associated with bioactivities such as kinase inhibition, anti-inflammatory effects, and potential applications in central nervous system (CNS) disorders. The 4-phenylpiperazine substituent is particularly noteworthy, as it is a common component in psychoactive drugs due to its ability to modulate neurotransmitter systems. Specifically, the phenylpiperazine moiety can interact with serotonin and dopamine receptors, making it a valuable component for developing compounds with potential therapeutic applications in conditions such as depression, anxiety, and neurodegenerative diseases.
The methyl group at the 6-position of the dihydropyridazinone ring may influence the compound's solubility, metabolic stability, and overall pharmacokinetic profile. Additionally, the 1-(4-phenylpiperazin-1-yl)propan-2-yloxy side chain introduces a hydrophobic region that could enhance binding affinity to target proteins. These structural features collectively contribute to the compound's potential as a lead molecule for further pharmacological investigation.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting enzymes involved in cancer progression. The dihydropyridazinone scaffold has been reported to exhibit inhibitory activity against various kinases and other enzymes implicated in tumor growth and metastasis. For instance, studies have demonstrated that derivatives of dihydropyridazinones can disrupt signaling pathways such as the MAPK and PI3K/Akt pathways, which are frequently dysregulated in cancer cells. The presence of the 4-phenylpiperazine moiety in CAS No 1235665-35-6 may further enhance its ability to modulate these pathways by interacting with intracellular targets.
Furthermore, the compound's potential application in CNS disorders warrants exploration. The 4-phenylpiperazine group is known to interact with serotonin receptors (e.g., 5-HT1A and 5-HT2A), which are critical for regulating mood and cognition. Modulation of these receptors has been implicated in the treatment of conditions such as major depressive disorder (MDD), generalized anxiety disorder (GAD), and schizophrenia. Preclinical studies have shown that phenylpiperazine derivatives can produce anxiolytic and antidepressant effects by enhancing serotonin neurotransmission. The unique structural features of CAS No 1235665-35-6 may offer advantages over existing therapeutic agents by providing a more balanced receptor profile or improved pharmacokinetic properties.
The synthesis of 6-methyl-2-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-2,3-dihydropyridazin-3-one involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the dihydropyridazinone core, followed by functionalization at the 6-position with a methyl group. Introduction of the 4-(4-phenoxy)piperazine side chain typically involves nucleophilic substitution or coupling reactions under controlled conditions. Advances in synthetic methodologies have enabled more efficient preparation of complex heterocycles like this one, allowing for rapid exploration of structural analogs.
Evaluation of the biological activity of CAS No 1235665-35-6 has been conducted using both in vitro and in vivo models. In vitro assays have focused on assessing interactions with relevant enzymes and receptors, including kinases, serotonergic receptors, and other targets relevant to cancer and CNS disorders. Preliminary results suggest that this compound exhibits promising activity against certain enzymatic targets while maintaining favorable selectivity profiles. These findings support further investigation into its potential therapeutic applications.
In vivo studies have provided additional insights into the pharmacological effects of CAS No 1235665-35-6. Animal models of cancer have shown that treatment with this compound can inhibit tumor growth and reduce metastatic spread by modulating key signaling pathways involved in cell proliferation and survival. Similarly, studies in animal models of anxiety and depression have demonstrated anxiolytic and antidepressant-like effects attributable to interactions with serotonin receptors. These preclinical findings underscore the compound's potential as a lead molecule for drug development.
The pharmacokinetic profile of 6-methyl-2-[1-oکسو -1 -(4 -فنیلپیپرازین -1 -یل)پروپان -2 -یل] -2،3 -دیهدروپیردیزین -3 -ون is another critical factor that must be evaluated before advancing it into clinical trials. Early studies suggest that this compound exhibits moderate solubility in water but good solubility in organic solvents, which may facilitate formulation development. Metabolic stability appears to be influenced by the presence of sensitive functional groups such as the oxo group at position 2; however,this can be mitigated through structural modifications aimed at enhancing stability while preserving bioactivity.
Future research directions for CAS No 12356653565 include optimizing synthetic routes for scalability, exploring structure–activity relationships (SAR) through systematic modification of key functional groups,and conducting comprehensive toxicological assessments to ensure safety for clinical translation。Additionally,investigations into off-target effects will be essential to identify any unintended biological consequences associated with long-term use。
The integration of computational methods such as molecular docking,quantitative structure–activity relationship (QSAR) modeling,and molecular dynamics simulations will play a crucial role در accelerating these efforts。These computational tools can provide valuable insights into binding modes، energetics،and dynamic behavior,which are critical for rational drug design。By leveraging both experimental و computational approaches,researchers can efficiently navigate the complex landscape của pharmaceutical development و bring novel therapeutics based on heterocyclic compounds like this one closer به reality。
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